N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-13(21)18-19-9-16-14-12(15(19)22)8-17-20(14)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPVCIXAYJSQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide typically involves multi-step organic reactions. One common method includes the condensation of p-tolylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the resulting compound with propionyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide has garnered attention as a potential kinase inhibitor , which may have applications in cancer therapy. Kinases play crucial roles in cell signaling pathways, and inhibiting their activity can lead to reduced tumor growth and proliferation. Research indicates that this compound can effectively bind to ATP-binding sites of specific kinases, disrupting their function and impacting downstream signaling pathways .
Anti-inflammatory Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit anti-inflammatory properties. For instance, this compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes . The compound's effectiveness as an anti-inflammatory agent could lead to its use in treating conditions like arthritis or other inflammatory diseases.
Biological Studies
This compound is also utilized in biological studies to explore its interactions with various biological targets. Its ability to modulate enzyme activity makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies .
Materials Science Applications
The unique structural characteristics of this compound make it a candidate for applications in organic electronics and photonics . Its electronic properties could be harnessed in the development of new materials for electronic devices .
Case Studies and Research Findings
Several studies have investigated the biological activity and potential therapeutic applications of derivatives related to this compound:
Mechanism of Action
The mechanism of action of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Acetohydrazide Derivatives (Horchani et al., 2021)
Compounds such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (e.g., 234–237 ) share the pyrazolopyrimidine core but differ in substituents. Key findings:
- EGFR Inhibition: Compound 237 exhibited an EGFR IC50 of 0.186 µM, less potent than erlotinib (0.03 µM) but significant for a non-classical kinase inhibitor .
- Antiproliferative Activity : MCF-7 cell line IC50 values ranged from 34.55 ± 2.381 µM (237) to 60.02 ± 2.716 µM (235) , indicating substituent-dependent efficacy .
- Apoptosis Induction : Flow cytometry revealed 235 as the most pro-apoptotic (highest activity), followed by 234 , 236 , and 237 .
Urea Derivatives (Mishra et al., 2016)
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives replace the propionamide group with urea. These compounds showed:
- In Vivo Efficacy : Demonstrated tumor growth inhibition in murine models, suggesting improved bioavailability compared to acetohydrazide derivatives .
Triazolopyrimidine Isomers ()
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., 6–11 ) highlight the impact of isomerization. For instance:
Fluorinated Chromenone Derivatives (Patent Example 52)
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide incorporates fluorinated aromatic groups, enhancing metabolic stability. Key features:
- Molecular Weight : 579.1 g/mol, suggesting favorable pharmacokinetic properties for oral administration .
Pharmacological and Structural Comparison Table
Key Insights from Structural Modifications
Substituent Effects on Potency :
- Acetohydrazide vs. Urea : Urea derivatives (Mishra et al.) show broader in vivo activity, possibly due to enhanced hydrogen-bonding capacity compared to the acetohydrazide group in Horchani’s compounds .
- Fluorination : Fluorinated aromatic rings (e.g., in Patent Example 52) improve metabolic stability and may enhance blood-brain barrier penetration .
Apoptosis and Selectivity :
- Compound 235 (acetohydrazide) induced the highest apoptosis despite moderate EGFR inhibition, suggesting off-target mechanisms (e.g., caspase activation) .
Isomerization Challenges :
- Triazolopyrimidine isomerization (e.g., 6–8 ) complicates synthesis but offers tunable conformational stability for target engagement .
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is a compound within the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a p-tolyl group and a propionamide moiety. Its molecular formula is . The unique structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.
This compound primarily acts by interacting with specific molecular targets such as enzymes or receptors. The mechanism may involve:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit various kinases, which are crucial in cellular signaling pathways associated with cancer progression.
- Receptor Modulation : The compound may alter receptor activity by binding to specific sites, influencing downstream signaling cascades.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Studies have demonstrated significant inhibitory effects on cancer cell lines. For instance, analogs of this compound have shown effectiveness against various cancers through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation markers in vitro.
- Antimicrobial Effects : Preliminary data suggest potential efficacy against certain bacterial strains.
Data Table: Biological Activity Overview
Case Studies
-
Antitumor Evaluation :
A study evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. -
Mechanistic Studies :
Research focusing on the mechanism of action revealed that the compound induces apoptosis in cancer cells via activation of caspase pathways and modulation of Bcl-2 family proteins.
Q & A
Q. Table 1: Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amidation | PyBOP, TEA, DMF, RT | 67–72 | >95 | |
| Cyclization | Chloranil, xylene, reflux | 65–80 | 90–95 |
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
- Spectroscopy : Use -NMR (400 MHz) to confirm substitution patterns (e.g., δ 10.83 ppm for amide NH ). -NMR resolves carbonyl signals (e.g., δ 166.34 ppm for C=O ).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 303.32 for pyrazolo[3,4-d]pyrimidine analogs ).
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) ensures purity (>95%) .
Advanced: What strategies resolve contradictions in cytotoxicity data across cell lines?
Answer:
Discrepancies arise due to cell-specific uptake or off-target effects. Mitigate via:
- Dose-Response Curves : Establish IC values in ≥3 replicates. For example, compound CBS-1 (from ) showed IC = 0.8–1.2 µM in A549 vs. 2.5 µM in MCF-7, suggesting selective uptake .
- Mechanistic Profiling : Use caspase-3 activation assays () and NF-κB suppression studies to confirm apoptosis vs. necrosis pathways .
- Control Compounds : Compare with doxorubicin (positive control) to normalize assay variability .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
Answer:
Key modifications include:
- Core Substitutions : Adding electron-withdrawing groups (e.g., trifluoromethyl at position 5) enhances kinase inhibition (e.g., BTK IC = 12 nM for 13k in ).
- Side Chain Optimization : Introducing phenoxy groups (e.g., 4-phenoxyphenyl) improves solubility and target binding .
- In Silico Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with BTK’s ATP-binding pocket .
Q. Table 2: SAR Analysis
| Derivative | Modification | IC (µM) | Target | Reference |
|---|---|---|---|---|
| CBS-1 | Urea hybrid | 0.8–1.2 | NF-κB | |
| 13k | Trifluoromethyl | 0.012 | BTK |
Advanced: What methodologies validate the compound’s efficacy in in vivo models?
Answer:
- Xenograft Models : Administer 10–20 mg/kg/day intraperitoneally in nude mice with A549 lung adenocarcinoma. Tumor volume reduction >50% (vs. control) indicates efficacy .
- Pharmacokinetics : Measure plasma half-life (t) via LC-MS/MS. Optimal t should exceed 4 hours for sustained activity .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) to assess safety margins .
Advanced: How can PROTAC technology enhance the compound’s therapeutic potential?
Answer:
Design bifunctional PROTACs by conjugating the compound to E3 ligase ligands (e.g., pomalidomide):
- Linker Optimization : Use PEG or alkyl chains (4–6 carbons) to balance solubility and degradation efficiency .
- Target Validation : Confirm BTK degradation via Western blot (e.g., 80% reduction at 100 nM in Ramos cells ).
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving chloranil (potential carcinogen) .
- Waste Disposal : Neutralize acidic/byproduct waste with 5% NaOH before disposal .
Advanced: How do researchers address conflicting data on metabolic stability?
Answer:
- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Compare half-life (t) across species (e.g., mouse vs. human).
- Metabolite ID : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the pyrimidine ring) .
- Structural Tweaks : Introduce deuterium at metabolically labile sites to prolong t .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
